8-Iodoisoquinolin-5-ol
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Overview
Description
8-Iodoisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family, characterized by the presence of an iodine atom at the 8th position and a hydroxyl group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoisoquinolin-5-ol can be achieved through several methods. One common approach involves the iodination of isoquinolin-5-ol using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in solvents like acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Iodoisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to form isoquinolin-5-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Isoquinolin-5-ol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
8-Iodoisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Iodoisoquinolin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The iodine atom and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Isoquinolin-5-ol: Lacks the iodine atom, resulting in different reactivity and applications.
8-Bromoisoquinolin-5-ol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
8-Chloroisoquinolin-5-ol:
Uniqueness: 8-Iodoisoquinolin-5-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. These characteristics make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H6INO |
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Molecular Weight |
271.05 g/mol |
IUPAC Name |
8-iodoisoquinolin-5-ol |
InChI |
InChI=1S/C9H6INO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H |
InChI Key |
HOYRQTCNNMVOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1O)I |
Origin of Product |
United States |
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